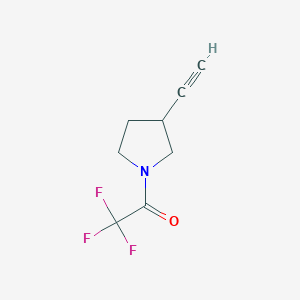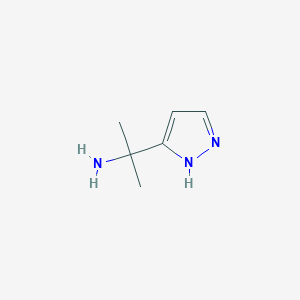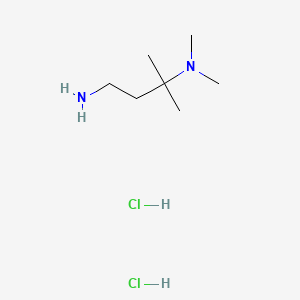
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and N-methylmethanamine groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and N-methylmethanamine groups .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis and other advanced techniques to enhance yield and reduce reaction times. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl and N-methylmethanamine groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)-1,3-thiazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-8-3-6-5-11-7(9-6)4-10-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
VTSAAELCLTVSEK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CSC(=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


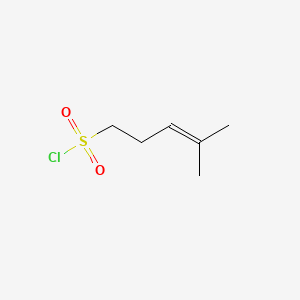

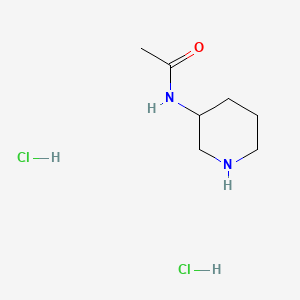
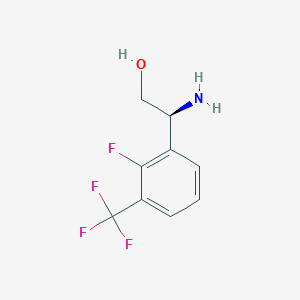
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
